![molecular formula C16H12F3N3O2 B1326589 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 848436-25-9](/img/structure/B1326589.png)
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Scientific Research Applications
Comprehensive Analysis of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
COX-2 Inhibition: This compound may serve as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Derivatives of 1,5-diarylpyrazole have been evaluated for their ability to block COX-2, suggesting potential anti-inflammatory and analgesic applications for our compound .
Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial agents. The structural similarity suggests that our compound could be explored for its efficacy against various microbial infections .
Anticancer Properties: The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to anticancer activity. Research could investigate the compound’s effectiveness in inhibiting cancer cell proliferation .
Anxiolytic Effects: Compounds within this class have been associated with antianxiety properties. Further research could determine if this specific compound has similar effects .
Anti-proliferative Effects: There is evidence that pyrazolo[1,5-a]pyrimidines can act as anti-proliferative agents, which could be beneficial in conditions where cell growth needs to be controlled .
Analgesic Applications: Given the COX-2 inhibition potential, this compound might also be developed as a pain reliever .
Antioxidant Properties: Some pyrazolo[1,5-a]pyrimidines exhibit antioxidant properties, which could make our compound a candidate for research into oxidative stress-related diseases .
Kinase Inhibition: Selective kinase inhibition is another area where pyrazolo[1,5-a]pyrimidines have shown activity. This suggests possible applications in targeted therapies for diseases like cancer .
Mechanism of Action
Future Directions
Pyrazolo[1,5-a]pyrimidines have been the focus of recent research due to their significant impact in medicinal chemistry and material science . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-8-3-4-10(5-9(8)2)11-6-13(16(17,18)19)22-14(20-11)7-12(21-22)15(23)24/h3-7H,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLGRDYDFDPRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
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